molecular formula C19H23FN2O3 B5613884 ethyl 1-ethyl-6-fluoro-4-oxo-7-(1-piperidinyl)-1,4-dihydro-3-quinolinecarboxylate

ethyl 1-ethyl-6-fluoro-4-oxo-7-(1-piperidinyl)-1,4-dihydro-3-quinolinecarboxylate

Cat. No. B5613884
M. Wt: 346.4 g/mol
InChI Key: RRDUBKZHUJXICD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 1-ethyl-6-fluoro-4-oxo-7-(1-piperidinyl)-1,4-dihydro-3-quinolinecarboxylate and related compounds has been achieved through various methodologies. Notably, one approach involved the labeling of a potent antibacterial agent with carbon-14 at the C-1 position of the N-ethyl group for metabolic studies, showcasing the complexity and diversity of synthetic routes available for its production (Nagatsu & Irikura, 1981).

Molecular Structure Analysis

The structure of this compound is characterized by its quinolone core, a bicyclic system consisting of a benzene ring fused to a pyridine ring, with various substitutions that impart its unique chemical properties and biological activity. The fluorine atom and piperidinyl group contribute to its molecular uniqueness, affecting its interaction with biological targets.

Chemical Reactions and Properties

Several studies have focused on the chemical reactions involving this compound, leading to the synthesis of derivatives with potent antibacterial activity. For instance, the preparation of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-aroylthiocarbamoyl-1-piperazinyl)-3- quinoline carboxylic acids demonstrated the compound's versatility in generating a range of biologically active molecules (Jia et al., 1993).

properties

IUPAC Name

ethyl 1-ethyl-6-fluoro-4-oxo-7-piperidin-1-ylquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O3/c1-3-21-12-14(19(24)25-4-2)18(23)13-10-15(20)17(11-16(13)21)22-8-6-5-7-9-22/h10-12H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDUBKZHUJXICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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